![molecular formula C15H21NO2 B2961730 N-(2-Acetylphenyl)heptanamide CAS No. 1713577-53-7](/img/structure/B2961730.png)
N-(2-Acetylphenyl)heptanamide
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Description
Scientific Research Applications
Chemical Synthesis and Materials Science
Inhibited Phenol Ionization in Reverse Micelles : A study focusing on the absorption spectra of 2-acetylphenol in water/sodium 1,4-bis(2-ethylhexyl)sulfosuccinate/n-heptane reverse micelles demonstrated the confinement effect at the nanometer scale. This research highlights the interaction between phenols and the micelle interface, impacting ionization and stability. Such findings can influence the design of nanoscale chemical environments for selective chemical reactions (Silva et al., 2012).
Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes : The intramolecular photochemical [2+2]-cyclization of acetophenone enamides yielded 2-azabicyclo[3.2.0]heptanes. These compounds serve as advanced building blocks in drug discovery, illustrating the application of N-(2-Acetylphenyl)heptanamide derivatives in synthesizing complex organic molecules (Druzhenko et al., 2018).
Pharmacological and Biochemical Research
Anticonvulsant Activity : N-(2-Acetylphenyl)heptanamide derivatives have shown potential in pharmacological studies for their anticonvulsant activity. A specific study on the metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated effective anticonvulsant properties in animal models. This underscores the relevance of N-(2-Acetylphenyl)heptanamide derivatives in developing new treatments for epilepsy (Robertson et al., 1987).
Photodynamic Cancer Treatment : Innovations in photodynamic therapy (PDT) for cancer treatment have utilized derivatives of N-(2-Acetylphenyl)heptanamide. A study on the enhanced PDT effects by mitochondria-targeting and brominated near-infrared fluorophores indicates the potential of these compounds in noninvasive cancer therapies. By targeting mitochondria, these agents aim to maximize therapeutic effects while minimizing side effects (Noh et al., 2017).
properties
IUPAC Name |
N-(2-acetylphenyl)heptanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-4-5-6-11-15(18)16-14-10-8-7-9-13(14)12(2)17/h7-10H,3-6,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZHSBCHDNNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=CC=C1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetylphenyl)heptanamide |
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